molecular formula C13H19N3S B14217547 Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- CAS No. 832099-15-7

Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-

Cat. No.: B14217547
CAS No.: 832099-15-7
M. Wt: 249.38 g/mol
InChI Key: NVYVWHZBRGWOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- is an organosulfur compound that belongs to the class of thiourea derivatives Thiourea itself is a compound with the formula SC(NH₂)₂, where the oxygen atom in urea is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or carbon disulfide. For the preparation of Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-, a common method involves the reaction of 3-methyl-4-(1-piperidinyl)aniline with an isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, thiourea derivatives are often produced through the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and cost-effective, allowing for large-scale production of various thiourea compounds .

Chemical Reactions Analysis

Types of Reactions

Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .

Scientific Research Applications

Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In cancer cells, it induces apoptosis through caspase-independent pathways, leading to cell death. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with the formula SC(NH₂)₂.

    Selenourea: Similar to thiourea but with selenium replacing sulfur.

    Urea: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness

Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

832099-15-7

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

(3-methyl-4-piperidin-1-ylphenyl)thiourea

InChI

InChI=1S/C13H19N3S/c1-10-9-11(15-13(14)17)5-6-12(10)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H3,14,15,17)

InChI Key

NVYVWHZBRGWOSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)N)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.